

Specificity of BIBN 4096 BS in Blocking CGRP-Mediated Signaling: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BIBN 4096 BS (olcegepant) and other prominent calcitonin gene-related peptide (CGRP) receptor antagonists. The data presented herein offers an objective assessment of the specificity and potency of these compounds in blocking CGRP-mediated signaling pathways, which are critically implicated in the pathophysiology of migraine.

Comparative Analysis of CGRP Receptor Antagonists

The following table summarizes the in vitro potency and binding affinity of BIBN 4096 BS against other small molecule CGRP receptor antagonists. The data, presented as IC50 and Ki values, demonstrate the high affinity and potency of BIBN 4096 BS for the human CGRP receptor.



Compoun d	Target	Assay Type	IC50 (nM)	Ki (pM)	Species	Referenc e
BIBN 4096 BS (Olcegepa nt)	Human CGRP Receptor	Radioligan d Binding	-	14.4	Human	[1][2][3][4]
Human CGRP Receptor	cAMP Functional Assay	0.03	-	Human		
Rat CGRP Receptor	Radioligan d Binding	-	3400	Rat		
Ubrogepan t	Human CGRP Receptor	Radioligan d Binding	-	70	Human	
Human CGRP Receptor	cAMP Functional Assay	0.08	-	Human		
Rimegepan t	Human CGRP Receptor	Radioligan d Binding	-	30	Human	
Human CGRP Receptor	cAMP Functional Assay	0.14	-	Human		_
Atogepant	Human CGRP Receptor	Radioligan d Binding	-	15	Human	
Human CGRP Receptor	cAMP Functional Assay	0.026 - 0.16	-	Human		_

Key Findings:

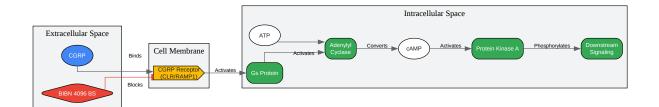


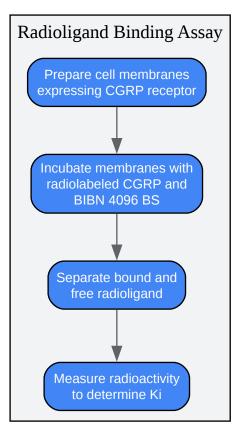
- BIBN 4096 BS exhibits exceptionally high affinity for the human CGRP receptor, with a Ki value of 14.4 pM.
- In functional assays, BIBN 4096 BS potently blocks CGRP-induced cAMP production with an IC50 of 0.03 nM.
- Notably, BIBN 4096 BS displays significant species selectivity, with a reported affinity for the human CGRP receptor that is approximately 236-fold higher than for the rat receptor.
- BIBN 4096 BS has been shown to be highly selective for the CGRP receptor, with no significant affinity for a panel of 75 other receptors and enzymes.

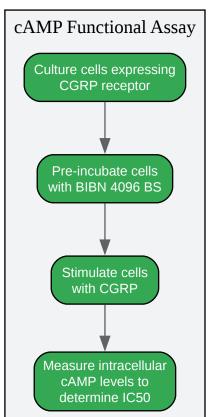
Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess the specificity of CGRP antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.









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References

- 1. Pharmacological profile of BIBN4096BS, the first selective small molecule CGRP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
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